2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide
Description
This compound is a synthetic heterocyclic derivative featuring an imidazo[1,2-c]quinazolinone core fused with a thioether-linked propanamide side chain. The imidazoquinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18(25(32)28-17-16-19-10-4-2-5-11-19)34-27-29-22-15-9-8-14-21(22)24-30-23(26(33)31(24)27)20-12-6-3-7-13-20/h2-15,18,23H,16-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFKJWYNKKQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: This step often starts with the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring system.
Introduction of the Thioether Linkage: The quinazoline derivative is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.
Attachment of the Phenethylpropanamide Moiety: The final step involves coupling the thioether intermediate with phenethylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide has shown promise in several areas of scientific research:
Chemistry: As a versatile intermediate for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). By inhibiting PI3K, it disrupts signaling pathways crucial for cell growth and survival. HDAC inhibition leads to changes in gene expression, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s uniqueness lies in its hybrid architecture, combining an imidazoquinazolinone core with a thioether-propanamide side chain. Below is a comparative analysis with analogous heterocycles from recent literature:
Key Differences:
Core Heterocycle: The target compound’s imidazoquinazolinone core differs from the pyrrolo-thiazolo-pyrimidine system in Compounds 8 and 7. The former is a bicyclic framework with nitrogen at positions 1, 2, and 8, while the latter is a tricyclic system with sulfur and nitrogen distributed across fused rings. This impacts electronic properties and binding affinities.
Substituent Diversity: The phenethylamide side chain in the target compound introduces a flexible alkyl spacer absent in Compounds 8 and 9, which feature rigid triazole-thiol or thiazolidinone groups. The phenethyl group may enhance interactions with hydrophobic enzyme pockets.
Synthetic Pathways: While Compounds 8 and 9 rely on phenylisothiocyanate and ethyl chloroacetate for heterocyclization , the target compound’s synthesis likely involves thiolation at the quinazolinone’s 5-position, followed by amide coupling. Such methods are common in imidazoquinazoline derivatization but require precise regiocontrol.
Pharmacological and Physicochemical Implications
- Lipophilicity : The phenethylpropanamide group increases logP compared to Compounds 8 and 9, which have polar triazole-thiol or hydrazide moieties. This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability : The thioether linkage in the target compound resists oxidative degradation better than ethers or esters in analogs like Compound 8.
- Target Selectivity: The imidazoquinazolinone core’s planar structure may favor intercalation or ATP-binding site interactions, contrasting with the non-planar tricyclic systems in Compounds 8 and 9.
Biological Activity
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential as a drug candidate.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 454.55 g/mol. Its structure features an imidazoquinazoline core linked to a thioether and an amide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O2S |
| Molecular Weight | 454.55 g/mol |
| CAS Number | 1185173-81-2 |
Research indicates that this compound acts primarily through the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. By disrupting this pathway, the compound can potentially inhibit tumor proliferation and induce apoptosis in cancer cells .
Inhibition of PI3K
The PI3K pathway is often upregulated in various cancers. Inhibitors like this compound can reduce cell viability and promote apoptosis in cancer cell lines .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
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Antiproliferative Activity :
- In vitro studies demonstrated significant antiproliferative effects against colorectal cancer cells (HCT-116), with IC50 values indicating effective inhibition of cell growth .
- Morphological assessments revealed nuclear disintegration and chromatin fragmentation consistent with apoptosis following treatment with this compound .
-
Mechanistic Insights :
- Molecular docking studies suggest that the compound binds effectively to target sites within the PI3K enzyme, enhancing its inhibitory potential .
- The presence of the imidazoquinazoline moiety is linked to its ability to interact with multiple biological targets, contributing to its anticancer properties .
Case Studies
Recent case studies have illustrated the therapeutic potential of this compound:
- Colorectal Cancer :
-
Combination Therapies :
- Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types by targeting multiple pathways simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
